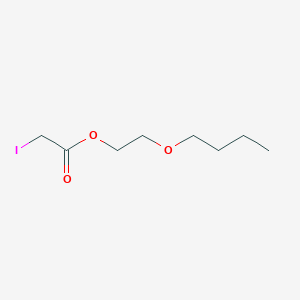![molecular formula C29H24 B14639983 1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene CAS No. 54378-44-8](/img/structure/B14639983.png)
1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(1-phenylvinyl)phenyl]methane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a central methane unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1-phenylvinyl)phenyl]methane typically involves the reaction of 4-bromostyrene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of Bis[4-(1-phenylvinyl)phenyl]methane may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reactions, and automated systems can ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: Bis[4-(1-phenylvinyl)phenyl]methane can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings react with electrophiles such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Brominated and nitrated derivatives.
Applications De Recherche Scientifique
Bis[4-(1-phenylvinyl)phenyl]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical properties and thermal stability.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Bis[4-(1-phenylvinyl)phenyl]methane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and phenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and radical polymerization.
Comparaison Avec Des Composés Similaires
Bis[4-(dimethylamino)phenyl]methane: Similar in structure but with dimethylamino groups instead of phenylvinyl groups.
Bis[4-(1-hydroxyethyl)phenyl]methane: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness: Bis[4-(1-phenylvinyl)phenyl]methane is unique due to its combination of phenyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propriétés
Numéro CAS |
54378-44-8 |
|---|---|
Formule moléculaire |
C29H24 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-(1-phenylethenyl)-4-[[4-(1-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C29H24/c1-22(26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)23(2)27-11-7-4-8-12-27/h3-20H,1-2,21H2 |
Clé InChI |
DVBGXXQHOOQCIZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
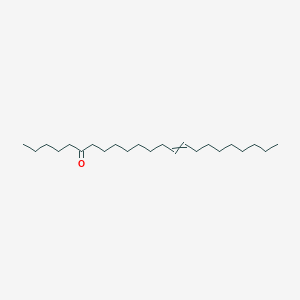
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
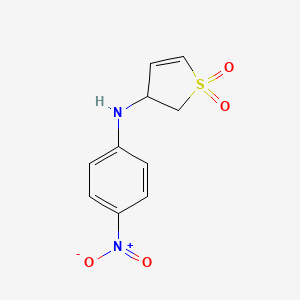
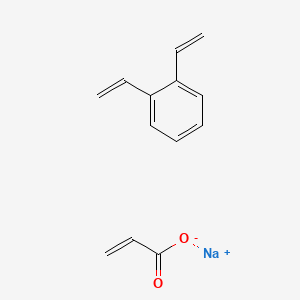
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
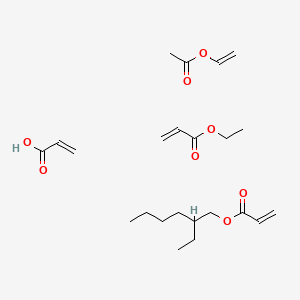
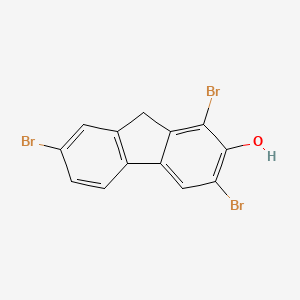

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
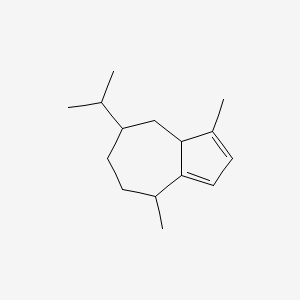
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
